molecular formula C9H8ClFN2O B13078268 3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride CAS No. 1547339-61-6

3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride

Katalognummer: B13078268
CAS-Nummer: 1547339-61-6
Molekulargewicht: 214.62 g/mol
InChI-Schlüssel: WGHBLMKNYLOIDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoroindole with formaldehyde and ammonium chloride, followed by cyclization to form the indolin-2-one structure. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, amine derivatives, and substituted indole compounds.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Aminomethyl)-5-methylindolin-2-onehydrochloride
  • 3-(Aminomethyl)-5-chloroindolin-2-onehydrochloride
  • 3-(Aminomethyl)-5-bromoindolin-2-onehydrochloride

Uniqueness

3-(Aminomethyl)-5-fluoroindolin-2-onehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

1547339-61-6

Molekularformel

C9H8ClFN2O

Molekulargewicht

214.62 g/mol

IUPAC-Name

3-(aminomethyl)-5-fluoroindol-2-one;hydrochloride

InChI

InChI=1S/C9H7FN2O.ClH/c10-5-1-2-8-6(3-5)7(4-11)9(13)12-8;/h1-3H,4,11H2;1H

InChI-Schlüssel

WGHBLMKNYLOIDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=O)C(=C2C=C1F)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.